1-((2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)methyl)piperazine
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Overview
Description
1-((2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)methyl)piperazine is a chemical compound that features a piperazine ring attached to a dihydrobenzo[b][1,4]dioxin moiety
Preparation Methods
The synthesis of 1-((2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)methyl)piperazine typically involves the following steps:
Starting Materials: The synthesis begins with 2,3-dihydrobenzo[b][1,4]dioxin-5-ol and piperazine.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate and a solvent like butanone.
Purification: The product is purified using column chromatography with a suitable eluent, such as a mixture of ethyl acetate and petroleum ether.
Industrial production methods may involve similar steps but are optimized for larger scale synthesis, including the use of continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
1-((2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)methyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and bases (e.g., sodium hydroxide).
Scientific Research Applications
1-((2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)methyl)piperazine has several scientific research applications:
Medicinal Chemistry: The compound acts as a partial agonist at 5-HT1 and 5-HT2C receptors, making it a potential candidate for the development of drugs targeting these receptors.
Biological Studies: It is used in studies related to neurotransmitter modulation and behavior, particularly in the context of antiaggressive behavior.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-((2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)methyl)piperazine involves its interaction with serotonin receptors. It acts as a partial agonist at 5-HT1A, 5-HT1B, and 5-HT2C receptors, leading to the modulation of serotonin levels in the brain. This interaction results in various physiological effects, including reduced aggression and altered neurotransmitter levels .
Comparison with Similar Compounds
1-((2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)methyl)piperazine can be compared with other similar compounds, such as:
Eltoprazine: Another piperazine derivative that acts as a 5-HT1A/1B receptor agonist.
2,3-Dihydrobenzo[b][1,4]dioxin-5-amine: A related compound with similar structural features but different functional groups.
Properties
Molecular Formula |
C13H18N2O2 |
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Molecular Weight |
234.29 g/mol |
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-5-ylmethyl)piperazine |
InChI |
InChI=1S/C13H18N2O2/c1-2-11(10-15-6-4-14-5-7-15)13-12(3-1)16-8-9-17-13/h1-3,14H,4-10H2 |
InChI Key |
JYJGBZCNPXLNMA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)CC2=C3C(=CC=C2)OCCO3 |
Origin of Product |
United States |
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